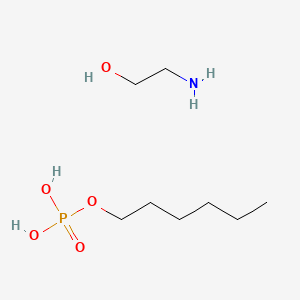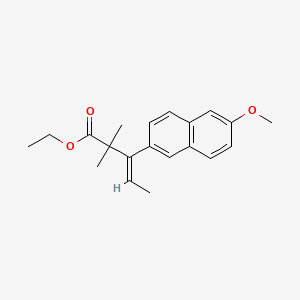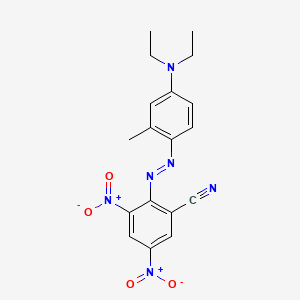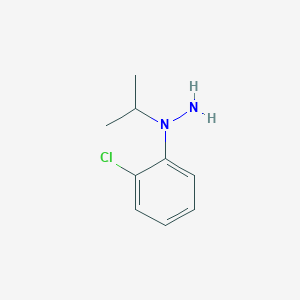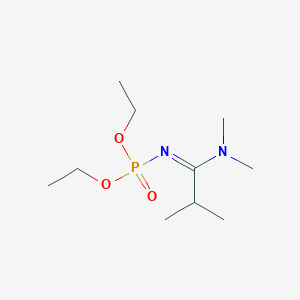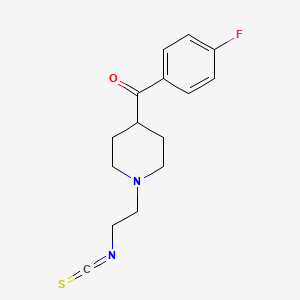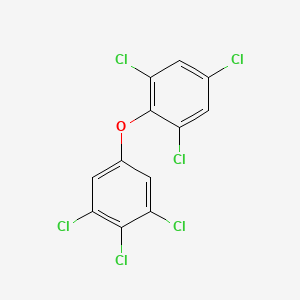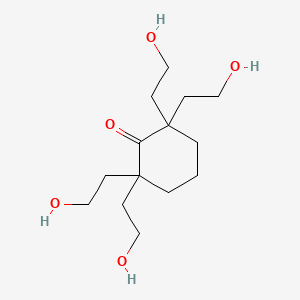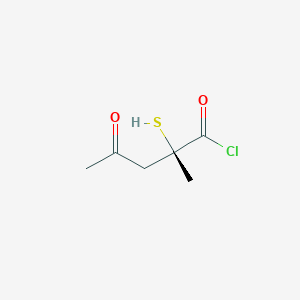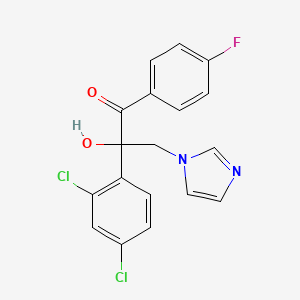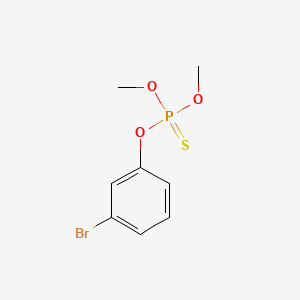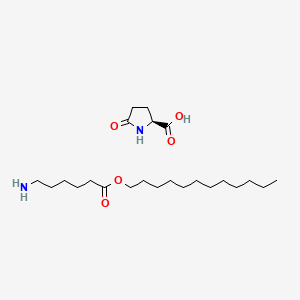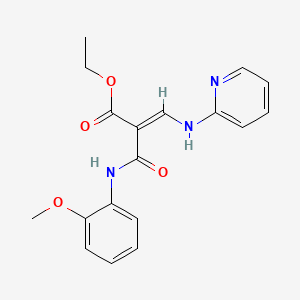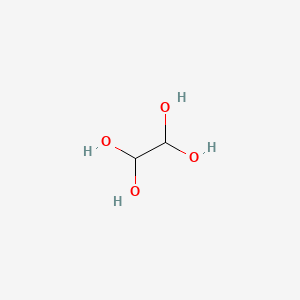
Ethane-1,1,2,2-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,1,2,2-tetrol, also known as 1,1,2,2-tetrahydroxyethane, is an organic compound with the molecular formula C₂H₆O₄. This compound is characterized by the presence of four hydroxyl groups attached to a two-carbon backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of glyoxal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of glyoxal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,1,2,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form glyoxal or other oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include glyoxal (oxidation), this compound derivatives (substitution), and reduced forms of the compound (reduction) .
Scientific Research Applications
Ethane-1,1,2,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,1,2,2-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes this compound a valuable compound in studying molecular interactions and designing new materials .
Comparison with Similar Compounds
Ethane-1,1,2,2-tetrol can be compared with other polyhydric alcohols such as:
Ethane-1,2-diol (ethylene glycol): Unlike this compound, ethane-1,2-diol has only two hydroxyl groups and is widely used as an antifreeze agent.
Propane-1,2,3-triol (glycerol): Glycerol has three hydroxyl groups and is commonly used in pharmaceuticals and cosmetics.
Butane-1,2,3,4-tetrol (erythritol): Erythritol, like this compound, has four hydroxyl groups but differs in its carbon backbone structure.
Properties
CAS No. |
44307-07-5 |
|---|---|
Molecular Formula |
C2H6O4 |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
ethane-1,1,2,2-tetrol |
InChI |
InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |
InChI Key |
AXCZRQHGMPTZPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


